molecular formula C19H18N2O4S B14601799 N-(2H-1,3-Benzodioxol-5-yl)-5-(dimethylamino)naphthalene-1-sulfonamide CAS No. 60052-79-1

N-(2H-1,3-Benzodioxol-5-yl)-5-(dimethylamino)naphthalene-1-sulfonamide

Cat. No.: B14601799
CAS No.: 60052-79-1
M. Wt: 370.4 g/mol
InChI Key: KLSQLPPWRNNDEX-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-5-(dimethylamino)naphthalene-1-sulfonamide is a complex organic compound that features a benzodioxole ring, a naphthalene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-Benzodioxol-5-yl)-5-(dimethylamino)naphthalene-1-sulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Naphthalene Ring Functionalization: Introduction of the dimethylamino group to the naphthalene ring can be done via electrophilic aromatic substitution.

    Sulfonamide Formation: The final step involves the reaction of the naphthalene derivative with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions could target the sulfonamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential as a drug candidate, particularly if it exhibits interesting biological activities such as enzyme inhibition or receptor binding.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential in treating diseases, especially if they show activity against specific biological targets.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if the compound is used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-Benzodioxol-5-yl)-5-aminonaphthalene-1-sulfonamide
  • N-(2H-1,3-Benzodioxol-5-yl)-5-(methylamino)naphthalene-1-sulfonamide

Uniqueness

N-(2H-1,3-Benzodioxol-5-yl)-5-(dimethylamino)naphthalene-1-sulfonamide is unique due to the presence of both the benzodioxole and dimethylamino groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.

Properties

CAS No.

60052-79-1

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-(dimethylamino)naphthalene-1-sulfonamide

InChI

InChI=1S/C19H18N2O4S/c1-21(2)16-7-3-6-15-14(16)5-4-8-19(15)26(22,23)20-13-9-10-17-18(11-13)25-12-24-17/h3-11,20H,12H2,1-2H3

InChI Key

KLSQLPPWRNNDEX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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